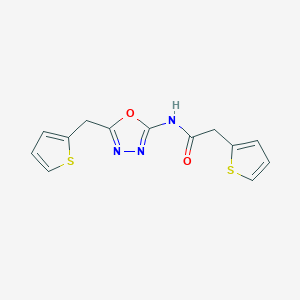

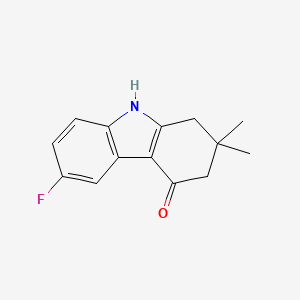

![molecular formula C12H16N4O4S2 B2515435 N-(2-(4-oxothieno[3,2-d]pirimidin-3(4H)-il)etil)morfolina-4-sulfonamida CAS No. 1903771-19-6](/img/structure/B2515435.png)

N-(2-(4-oxothieno[3,2-d]pirimidin-3(4H)-il)etil)morfolina-4-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a sulfonamide derivative that is part of a broader class of compounds known for their potential biological activities, including antitumor and antibacterial properties. The core structure of this compound is a thieno[3,2-d]pyrimidine moiety, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. This core is functionalized with various substituents that can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For instance, the electrochemical synthesis of sulfonamide derivatives can be achieved through the anodic oxidation of compounds like 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids, leading to the formation of mono- and disulfone derivatives by controlling the exerted potentials . Another approach for synthesizing pyrimidinyl sulfonamide derivatives involves the condensation of starting materials such as 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate, followed by further functionalization to yield the final product . These methods highlight the versatility and adaptability of synthetic routes to obtain a wide range of sulfonamide derivatives, including the one .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of the fused thiophene and pyrimidine rings. The substitution pattern on these rings, particularly at the 2, 3, and 4 positions of the pyrimidine ring, is crucial for the biological activity of these compounds. The molecular structure is often confirmed by techniques such as X-ray crystallography, which provides precise information about the bond lengths, bond angles, and overall geometry of the molecule . Additionally, computational methods like density functional theory (DFT) can be used to optimize the geometry and predict the electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's reactivity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide moiety itself is known for its stability and resistance to hydrolysis, which makes these compounds suitable for biological applications. The thieno[3,2-d]pyrimidine core can undergo reactions typical for aromatic heterocycles, such as electrophilic substitution, and can be further functionalized to enhance its biological activity. The presence of additional functional groups, such as morpholine, can also influence the reactivity and interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. The crystal structure analysis provides insights into the solid-state properties, while the MEP surface map obtained from theoretical calculations can give an indication of the compound's polarity and potential interactions with biological molecules . The antiproliferative activity of these compounds against various cancer cell lines, as well as their antibacterial activity, is a direct result of their chemical structure and properties .

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Actividad Antimalárica

Efectos Antiinflamatorios

Potencial Neuroprotector

Actividad Antiviral

Aplicaciones Cardiovasculares

Biología Química e Inhibición Enzimática

Propiedades

IUPAC Name |

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S2/c17-12-11-10(1-8-21-11)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVGPMIXPMVRCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

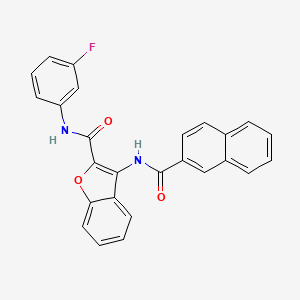

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

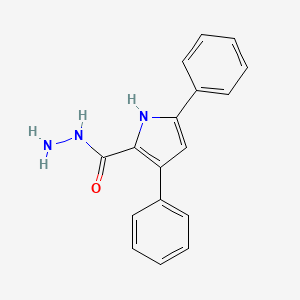

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

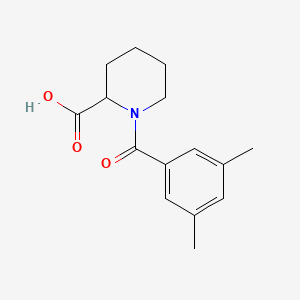

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)